A Spectroscopic Guide to 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid: Unveiling Molecular Architecture
A Spectroscopic Guide to 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid: Unveiling Molecular Architecture
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid, a compound of interest in pharmaceutical and chemical research. By leveraging fundamental principles and comparative data from analogous structures, we will elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also the underlying rationale for experimental design and data analysis.
Introduction
2-Chloro-5-[(methylsulfonyl)amino]benzoic acid belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry.[1][2] The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for quality control in synthetic processes. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. In the absence of direct experimental spectra in publicly available literature, this guide will provide a robust, predicted spectroscopic profile based on established principles and data from structurally related molecules.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecule's constituent parts is the foundation of spectral interpretation. The structure of 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid incorporates several key functional groups that will give rise to characteristic spectroscopic signals.
Caption: Molecular structure of 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid with key functional groups highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the sulfonamide N-H proton, the carboxylic acid O-H proton, and the methyl group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet at a high chemical shift. |
| ~10.0 | Singlet (broad) | 1H | Sulfonamide (-SO₂NH-) | The proton on the nitrogen of the sulfonamide is also acidic and exchangeable, leading to a broad singlet. |
| ~7.9 | Doublet | 1H | Aromatic (H-6) | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the adjacent H-4. |
| ~7.6 | Doublet of doublets | 1H | Aromatic (H-4) | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |
| ~7.4 | Doublet | 1H | Aromatic (H-3) | This proton is ortho to the chlorine atom and will be split by the adjacent H-4. |
| ~3.0 | Singlet | 3H | Methyl (-CH₃) | The methyl group attached to the sulfonyl group is in a relatively shielded environment and will appear as a singlet. |
¹³C NMR (Carbon NMR)
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | Carboxylic acid (-C OOH) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~140 | Aromatic (C -5) | This carbon is attached to the nitrogen of the sulfonamide group. |
| ~135 | Aromatic (C -1) | This carbon is attached to the carboxylic acid group. |
| ~132 | Aromatic (C -3) | Aromatic carbon atom. |
| ~128 | Aromatic (C -2) | This carbon is attached to the chlorine atom, leading to a downfield shift. |
| ~125 | Aromatic (C -6) | Aromatic carbon atom. |
| ~120 | Aromatic (C -4) | Aromatic carbon atom. |
| ~40 | Methyl (-C H₃) | The methyl carbon is in the aliphatic region of the spectrum. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid | The broadness is due to hydrogen bonding.[3][4][5] |
| ~3250 | N-H stretch | Sulfonamide | Characteristic stretching frequency for the N-H bond in a sulfonamide. |
| ~3100-3000 | C-H stretch (aromatic) | Aromatic ring | Stretching vibrations of the C-H bonds on the benzene ring. |
| ~2950 | C-H stretch (aliphatic) | Methyl group | Stretching vibration of the C-H bonds in the methyl group. |
| ~1700 | C=O stretch | Carboxylic acid | Strong absorption characteristic of the carbonyl group in a carboxylic acid.[3][4][5] |
| ~1600, ~1475 | C=C stretch | Aromatic ring | Characteristic skeletal vibrations of the benzene ring. |
| ~1340 and ~1160 | Asymmetric and Symmetric SO₂ stretch | Sulfonamide | Strong, characteristic absorptions for the sulfonyl group. |
| ~1300 | C-O stretch | Carboxylic acid | Stretching vibration of the carbon-oxygen single bond.[3][4] |
| ~850 | C-Cl stretch | Chloro-aromatic | Characteristic stretching frequency for the carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Fragmentation Pathways:
Caption: Predicted key fragmentation pathways for 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid in mass spectrometry.
The mass spectrum is expected to show a molecular ion peak cluster at m/z 249 and 251 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.[2] Key fragmentation pathways would likely involve the loss of small, stable molecules or radicals.[6]
-
Loss of a hydroxyl radical (-OH, 17 u): This is a common fragmentation for carboxylic acids.
-
Loss of the carboxyl group (-COOH, 45 u): Another characteristic fragmentation of benzoic acid derivatives.
-
Cleavage of the N-S bond: This would lead to fragments corresponding to the benzoyl and the methylsulfonylamino moieties.
-
Loss of the methylsulfonyl group (-SO₂CH₃, 79 u): A plausible fragmentation pathway for sulfonamides.[7][8][9]
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in less polar solvents). Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a high-field NMR spectrometer. The number of scans will depend on the sample concentration.
-
¹³C NMR Spectroscopy: Acquire the proton-decoupled carbon NMR spectrum. A greater number of scans will be necessary to achieve a good signal-to-noise ratio compared to the ¹H NMR spectrum.
IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Place the sample in the IR spectrometer and collect the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules like the one .
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Tandem MS (MS/MS): To confirm the fragmentation patterns, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Conclusion
This in-depth technical guide provides a comprehensive predicted spectroscopic profile of 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid. By understanding the expected NMR, IR, and MS data, researchers can more effectively characterize this molecule, confirm its synthesis, and assess its purity. The provided protocols offer a starting point for the experimental acquisition of this critical data, underscoring the power of spectroscopic methods in modern chemical and pharmaceutical research.
References
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Solved 6 Below is the mass spectrum of 4 chlorobenzoic acid. | Chegg.com [chegg.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
